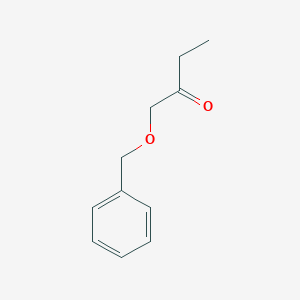

1-(Benzyloxy)butan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

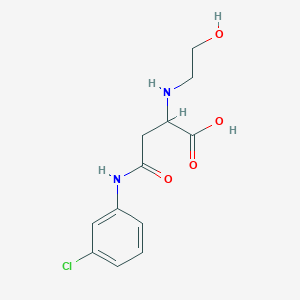

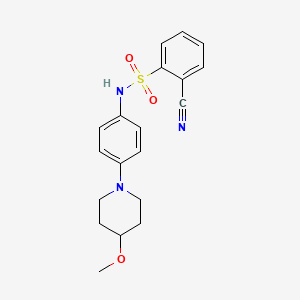

1-(Benzyloxy)butan-2-one is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 .

Molecular Structure Analysis

The InChI code for 1-(Benzyloxy)butan-2-one is 1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

1-(Benzyloxy)butan-2-one is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.科学的研究の応用

Enantioselective Aminomethylation

1-(Benzyloxy)butan-2-one can be used in the enantioselective aminomethylation process . This process involves a three-component reaction of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This method provides a simple way to synthesize chiral propargyl-containing amines .

Synthesis of Chiral Nitrogen-Containing Compounds

The catalytic asymmetric Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is one of the most convenient methods for the synthesis of chiral nitrogen-containing compounds . These compounds are used as building blocks in the synthesis of many natural nitrogen-containing compounds and optically pure medicines .

The Mannich reaction, which involves 1-(Benzyloxy)butan-2-one, provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing an active hydrogen atom . Many Mannich bases have useful pharmacological properties, including antimicrobial, cytotoxic, antitumor, and analgesic activities .

Synthesis of Chiral Propargyl-Containing Amines

1-(Benzyloxy)butan-2-one can be used in the enantioselective three-component reaction with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline and aliphatic aldehydes in the presence of pseudoephedrine as a chiral catalyst . This reaction affords the corresponding anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields .

Formation of New C–C Bond

The Mannich reaction involving 1-(Benzyloxy)butan-2-one can also be used to form a new C–C bond . This reaction is one of the most important carbon–carbon bond-forming reactions in organic synthesis .

Preparation of Pharmaceuticals and Natural Products

The Mannich reaction, which uses 1-(Benzyloxy)butan-2-one, is widely used for the preparation of pharmaceuticals and natural products . The products of this reaction play an important role in the modern pharmaceutical industry .

Safety and Hazards

1-(Benzyloxy)butan-2-one is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas or outdoors .

Relevant Papers The relevant papers retrieved discuss the synthesis and glycosidase inhibition of broussonetine M and its analogues , and the enantioselective aminomethylation of 1-(Benzyloxy)propan-2-one . These papers could provide further insights into the properties and potential applications of 1-(Benzyloxy)butan-2-one.

特性

IUPAC Name |

1-phenylmethoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOKDBPSOMEMNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)COCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzyloxy)butan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Bromopyridine-4-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2584272.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2584274.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2584279.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2584286.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2584294.png)